5-Amino-1-(2,3-dimethylphenyl)-1H-pyrazole-4-carboxylic acid
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Overview
Description
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .
Synthesis Analysis
The synthesis of related compounds often involves heterocyclization of 3-substituted-4-amino-5-substituted-amino-1,2,4-triazoles . Another method involves reducing 5-amino-1-methyl(phenyl)-1H-pyrazole-4-carbonitrile with Raney-nickel alloy and formic acid .Molecular Structure Analysis
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
1,3,4-Thiadiazole has shown a broad spectrum of activity against various pathogens, and extensive research has been performed on the synthesis of new potent antibacterial and antifungal agents .Physical And Chemical Properties Analysis
Triazoles are the five-membered heterocycles with three nitrogen atoms and two carbon atoms. There exist two tautomeric forms of triazole, i.e., 1, 2, 3-triazole and 1, 2, 4-triazole, depending upon the position of the nitrogen atoms in the rings .Scientific Research Applications
5-Amino-1-(2,3-dimethylphenyl)-1H-pyrazole-4-carboxylic acid has a wide range of scientific research applications. It is used in the synthesis of heterocyclic compounds such as pyrazoles, triazoles, and tetrazoles. It is also used in the synthesis of pharmaceuticals, including antifungal and antiviral agents. Additionally, this compound is used in the synthesis of fluorescent probes and is used in the study of enzyme inhibition.
Mechanism of Action
Mode of Action
Similar compounds, such as imidazole derivatives, have been shown to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Advantages and Limitations for Lab Experiments
5-Amino-1-(2,3-dimethylphenyl)-1H-pyrazole-4-carboxylic acid has several advantages for laboratory experiments. It is relatively easy to synthesize and is relatively stable. Additionally, it is soluble in water and ethanol, making it easy to dissolve in aqueous solutions. Furthermore, it is relatively non-toxic and can be used in a variety of biological applications.
However, there are some limitations to using this compound in laboratory experiments. It is not as widely available as other compounds and can be expensive. Additionally, it can be difficult to purify and is not very soluble in organic solvents. Furthermore, it can be difficult to store and has a limited shelf life.
Future Directions
There are a variety of potential future directions for 5-Amino-1-(2,3-dimethylphenyl)-1H-pyrazole-4-carboxylic acid. It could be used in the development of new pharmaceuticals and therapeutics. Additionally, it could be used in the development of new fluorescent probes and enzyme inhibitors. Furthermore, it could be used to study the effects of environmental toxins and pollutants on human health. Additionally, it could be used to study the effects of oxidative stress and inflammation on human health. Finally, it could be used in the development of new diagnostic tests and treatments for diseases and disorders.
Synthesis Methods
5-Amino-1-(2,3-dimethylphenyl)-1H-pyrazole-4-carboxylic acid can be synthesized through a variety of methods, including the reaction of 2,3-dimethylphenylhydrazine with ethyl acetoacetate in the presence of a base, such as sodium hydroxide or potassium hydroxide. Another method of synthesis is the reaction of 2,3-dimethylphenylhydrazine with ethyl acetoacetate in the presence of a catalyst, such as palladium dichloride. The reaction takes place in a solvent, such as ethanol or acetonitrile, and is heated for several hours. The product is then isolated and purified.
Safety and Hazards
properties
IUPAC Name |
5-amino-1-(2,3-dimethylphenyl)pyrazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-7-4-3-5-10(8(7)2)15-11(13)9(6-14-15)12(16)17/h3-6H,13H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHBCHDBOZOMCFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=C(C=N2)C(=O)O)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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